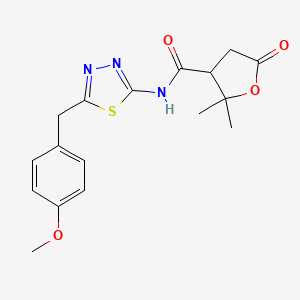

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

Description

The compound N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide features a 1,3,4-thiadiazole core substituted with a 4-methoxybenzyl group at position 5 and a tetrahydrofuran-derived carboxamide at position 2. Its structural uniqueness lies in the integration of a rigid tetrahydrofuran ring, which may enhance metabolic stability compared to linear analogs.

Properties

Molecular Formula |

C17H19N3O4S |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-5-oxooxolane-3-carboxamide |

InChI |

InChI=1S/C17H19N3O4S/c1-17(2)12(9-14(21)24-17)15(22)18-16-20-19-13(25-16)8-10-4-6-11(23-3)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,18,20,22) |

InChI Key |

UKNXCQIRCXEQFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CC(=O)O1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the methoxybenzyl group and the tetrahydrofuran carboxamide moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Core

The thiadiazole ring is a common scaffold in medicinal chemistry. Key comparisons include:

Key Observations :

- The 4-methoxybenzyl group in the target compound contrasts with electron-withdrawing substituents (e.g., Cl in 5e) or alkyl/arylthio groups (e.g., methylthio in 5f). Methoxy groups enhance lipophilicity and may influence π-π stacking in biological targets.

Heterocyclic Core Modifications

Thiadiazole vs. Triazole Derivatives

- Compound 6a (): Features a 1,2,4-triazole core with a 4-methoxybenzyl group. Triazoles exhibit stronger hydrogen-bonding capacity than thiadiazoles, which may alter target binding kinetics.

Thiadiazole vs. Oxadiazole Derivatives

- SHELX-refined compounds (): Oxadiazoles (e.g., 1,3,4-oxadiazole-2-thioesters) are more polarizable than thiadiazoles, affecting solubility and membrane permeability.

Physicochemical Properties

Key Notes:

- The target compound’s lower density compared to tebuthiuron suggests improved solubility in lipid membranes.

Biological Activity

N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C20H21N3O2S

- Molecular Weight : 367.47 g/mol

- InChIKey : FAKIHUZWLHXJPI-UHFFFAOYSA-N

The presence of the thiadiazole ring is significant as it has been associated with various biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL, indicating strong growth inhibitory activity through apoptosis induction .

The proposed mechanisms for the anticancer activity of thiadiazole derivatives include:

- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit moderate to significant antibacterial and antifungal activities against various pathogens. For example:

- Antibacterial Activity : Some derivatives showed effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

- Antifungal Activity : Certain compounds displayed antifungal properties against strains like Aspergillus niger .

Case Studies and Research Findings

| Study | Compound Tested | Target Cells | IC50 (µg/mL) | Mechanism |

|---|---|---|---|---|

| Study 1 | Thiadiazole Derivative A | MCF-7 (Breast Cancer) | 0.28 | Apoptosis Induction |

| Study 2 | Thiadiazole Derivative B | HepG2 (Liver Cancer) | 10.10 | Cell Cycle Arrest |

| Study 3 | Thiadiazole Derivative C | E. coli (Bacterial) | 32.6 | Antibacterial Activity |

| Study 4 | Thiadiazole Derivative D | A. niger (Fungal) | - | Antifungal Activity |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the thiadiazole ring or substituents can significantly influence biological activity. For example:

Q & A

Q. What are the optimal synthetic routes for N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step protocols:

Thiadiazole Core Formation : React 4-methoxybenzyl isothiocyanate with hydrazine hydrate to form the 1,3,4-thiadiazole backbone .

Tetrahydrofuran Carboxamide Coupling : Use coupling agents (e.g., EDCI/HOBt) to conjugate the thiadiazole intermediate with 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid under inert conditions (argon/nitrogen) .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Key Optimization Parameters: Temperature (0–25°C for coupling), pH control (neutral for amide bond stability), and solvent selection (DMF for solubility) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, tetrahydrofuryl carbonyl at δ 170–175 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 406.12) and fragmentation patterns .

- IR Spectroscopy : Identify functional groups (amide C=O stretch at ~1650 cm, thiadiazole C-S at ~680 cm) .

Q. How can solubility challenges be addressed for in vitro assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO (≤5% v/v) for initial solubilization, followed by dilution in PBS (pH 7.4) .

- Surfactant-Assisted Dispersion : Incorporate Tween-80 (0.1% w/v) for hydrophobic moieties (e.g., dimethyltetrahydrofuran) .

- Crystallinity Reduction : Amorphous solid dispersion via spray drying (e.g., with HPMCAS polymer) enhances bioavailability .

Q. What in vitro assays are recommended for preliminary biological screening?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

- Anticancer Screening : NCI-60 cell panel testing, with IC calculations via MTT assay .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

- Substituent Analysis : Compare bioactivity of analogs with varying substituents (e.g., replacing 4-methoxybenzyl with halogenated benzyl groups reduces MIC by 50% ).

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (thiadiazole N atoms) and hydrophobic regions (dimethyltetrahydrofuran) .

Table: SAR Trends in Thiadiazole Derivatives

| Substituent | Antimicrobial MIC (µg/mL) | Anticancer IC (µM) |

|---|---|---|

| 4-Methoxybenzyl | 8.2 | 12.3 |

| 4-Chlorobenzyl | 4.1 | 9.8 |

| 4-Fluorobenzyl | 6.7 | 11.5 |

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina for docking into S. aureus dihydrofolate reductase (PDB: 3FYV). Key interactions: thiadiazole S with Leu5 (ΔG = -9.2 kcal/mol) .

- MD Simulations : GROMACS for stability assessment (RMSD <2 Å over 100 ns) .

- ADMET Prediction : SwissADME for bioavailability (TPSA = 85 Ų, logP = 2.1) .

Q. How can contradictory bioactivity data between assays be resolved?

Methodological Answer:

- Dose-Response Refinement : Test 10-point dilution series (0.1–100 µM) to eliminate false positives .

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

- Metabolic Stability Check : Incubate with liver microsomes (human/rat) to assess compound degradation during assays .

Q. What crystallographic methods resolve structural ambiguities?

Methodological Answer:

Q. Which strategies improve metabolic stability for in vivo studies?

Methodological Answer:

Q. How can synergistic effects with existing drugs be systematically evaluated?

Methodological Answer:

- Combinatorial Screening : Checkerboard assay (FIC index <0.5 indicates synergy with fluconazole against C. albicans) .

- Transcriptomic Analysis : RNA-seq of treated cancer cells (e.g., MDA-MB-231) to identify pathways co-regulated with paclitaxel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.